Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride
CAS No.: 1210494-26-0
Cat. No.: VC0088564
Molecular Formula: C14H21Cl3N2O2
Molecular Weight: 355.684
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1210494-26-0 |
---|---|
Molecular Formula | C14H21Cl3N2O2 |
Molecular Weight | 355.684 |
IUPAC Name | methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate;dihydrochloride |
Standard InChI | InChI=1S/C14H19ClN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H |
Standard InChI Key | LTUTUBUEURQDLJ-UHFFFAOYSA-N |
SMILES | COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)N.Cl.Cl |
Introduction
Basic Chemical Information
Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride is a complex organic compound with important applications in chemical synthesis. It is characterized by a piperidine ring substituted with an amino group at the 4-position, a chlorobenzyl group attached to the nitrogen of the piperidine ring, and a methyl carboxylate group. The compound exists as a dihydrochloride salt, which affects its solubility and stability properties.
Identification Data
The compound is uniquely identified through several standard chemical identifiers as presented in Table 1.
Table 1: Chemical Identification Parameters
Parameter | Value |
---|---|
CAS Number | 1210494-26-0 |
Molecular Formula | C₁₄H₂₁Cl₃N₂O₂ |
Molecular Weight | 355.684 g/mol |
IUPAC Name | methyl 4-amino-1-[(4-chlorophenyl)methyl]piperidine-4-carboxylate dihydrochloride |
InChI | InChI=1S/C14H19ClN2O2.2ClH/c1-19-13(18)14(16)6-8-17(9-7-14)10-11-2-4-12(15)5-3-11;;/h2-5H,6-10,16H2,1H3;2*1H |
InChI Key | LTUTUBUEURQDLJ-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)Cl)N.Cl.Cl |
The compound features essential functional groups that contribute to its chemical reactivity and potential applications in organic synthesis and medicinal chemistry .
Structural Characteristics and Properties
Structural Features
Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride contains several key structural elements that define its chemical behavior:
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A central piperidine ring with an amino group at the 4-position
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A 4-chlorobenzyl group attached to the piperidine nitrogen
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A methyl carboxylate group at the 4-position of the piperidine ring
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Two hydrochloride salt forms
The presence of both basic (amino) and acidic (carboxylate) functionalities gives this molecule amphoteric properties, while the chlorobenzyl group contributes to its lipophilicity.
Physical and Chemical Properties
The physical and chemical properties of Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride are crucial for understanding its behavior in various applications. The compound typically appears as a white to off-white solid with specific solubility characteristics .
Table 2: Physical and Chemical Properties
Property | Description |
---|---|
Physical State | White to off-white solid |
Solubility | Soluble in polar solvents (methanol, DMSO); limited solubility in water |
pH in Solution | Acidic due to dihydrochloride salt form |
Storage Conditions | Room temperature, sealed container, protected from light |
Stability | Stable under standard laboratory conditions |
Purity (Typical) | ≥95% |
The dihydrochloride salt form enhances the water solubility compared to the free base, which is important for certain applications requiring aqueous conditions .
Synthesis and Preparation
Synthetic Routes
The synthesis of Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride typically involves multiple steps, starting from simpler piperidine derivatives. A common synthetic approach includes the following key steps:
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Starting with appropriate piperidine derivatives
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Introduction of the 4-chlorobenzyl group through alkylation reactions
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Formation of the methyl ester via esterification
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Formation of the dihydrochloride salt using hydrochloric acid
A more detailed synthetic pathway often involves reaction of piperidine with 4-chlorobenzyl chloride to form 4-chlorobenzylpiperidine, followed by additional functionalization steps to introduce the amino group and the methyl carboxylate group at the appropriate positions.
Reaction Conditions and Considerations
The successful synthesis of this compound requires careful control of reaction conditions:
Table 3: Key Reaction Parameters for Synthesis
Reaction Step | Conditions | Catalysts/Reagents | Notes |
---|---|---|---|
Alkylation | 40-60°C, 4-6 hours | Base (e.g., K₂CO₃) | Control of monoalkylation vs. dialkylation |
Esterification | 0-25°C, 2-3 hours | Methanol, acid catalyst | Anhydrous conditions recommended |
Salt Formation | 0-25°C | HCl (gas or solution) | Careful control of stoichiometry |
Purification typically involves recrystallization from appropriate solvent systems to achieve the desired purity level of the final product.
Applications and Research Findings
Chemical Building Block Applications
Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride serves primarily as an intermediate in the synthesis of more complex molecules. Its diverse functional groups provide opportunities for selective transformations, making it valuable in various chemical contexts:
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As a precursor for pharmaceutical intermediates
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In the synthesis of structurally diverse piperidine derivatives
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As a building block for the preparation of compound libraries for drug discovery
The compound's structural features allow various transformations, including:
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Amine functionalization
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Ester hydrolysis or transesterification
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Further substitution of the piperidine ring
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Modifications of the chlorobenzyl moiety
Parameter | Classification/Recommendation |
---|---|
Signal Word | Danger |
Hazard Statements | H340: May cause genetic defects H351: Suspected of causing cancer H360: May damage fertility or the unborn child |
Precautionary Statements | P201: Obtain special instructions before use P202: Do not handle until all safety precautions have been read and understood P280: Wear protective gloves/protective clothing/eye protection/face protection P308+P313: IF exposed or concerned: Get medical advice/attention P405: Store locked up |
Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat |
Storage Conditions | Sealed container, room temperature, away from incompatible materials |
This compound should be handled with appropriate caution in a properly equipped laboratory environment by trained personnel .
Comparison with Similar Compounds
Structural Analogues
Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate dihydrochloride belongs to a family of substituted piperidine derivatives. Several related compounds differ in their substitution patterns or functional groups:
Table 5: Comparison with Structural Analogues
Compound | CAS Number | Key Structural Difference | Potential Impact on Properties |
---|---|---|---|
Methyl 4-amino-1-methylpiperidine-4-carboxylate | 228252-34-4 | Methyl group instead of 4-chlorobenzyl | Reduced lipophilicity, smaller molecular size |
Methyl 4-amino-1-(4-chlorobenzyl)piperidine-4-carboxylate hydrochloride | 1244949-76-5 | Monohydrochloride vs. dihydrochloride | Different solubility profile, one fewer counterion |
4-Amino-1-Boc-piperidine-4-carboxylic acid | 183673-71-4 | Boc protecting group, free carboxylic acid | Different reactivity profile, acid functionality |
These structural differences significantly impact chemical properties, reactivity patterns, and potential applications of these compounds .
Functional Derivatives
Various functional derivatives of the parent compound offer distinct properties and applications:
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Free base form: Less water-soluble, more soluble in organic solvents
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Carboxylic acid derivatives: Changed hydrogen bonding capabilities
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Alternative ester derivatives: Modified lipophilicity and stability
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Alternative halogen substitutions: Altered electronic properties
These derivatives expand the utility of the basic piperidine scaffold in different synthetic and potential medicinal chemistry applications.
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